1-(2,4-Difluorophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde 1-(2,4-Difluorophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 618098-74-1
VCID: VC11712284
InChI: InChI=1S/C16H10F2N2O/c17-13-6-7-15(14(18)8-13)20-9-12(10-21)16(19-20)11-4-2-1-3-5-11/h1-10H
SMILES: C1=CC=C(C=C1)C2=NN(C=C2C=O)C3=C(C=C(C=C3)F)F
Molecular Formula: C16H10F2N2O
Molecular Weight: 284.26 g/mol

1-(2,4-Difluorophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde

CAS No.: 618098-74-1

Cat. No.: VC11712284

Molecular Formula: C16H10F2N2O

Molecular Weight: 284.26 g/mol

* For research use only. Not for human or veterinary use.

1-(2,4-Difluorophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde - 618098-74-1

Specification

CAS No. 618098-74-1
Molecular Formula C16H10F2N2O
Molecular Weight 284.26 g/mol
IUPAC Name 1-(2,4-difluorophenyl)-3-phenylpyrazole-4-carbaldehyde
Standard InChI InChI=1S/C16H10F2N2O/c17-13-6-7-15(14(18)8-13)20-9-12(10-21)16(19-20)11-4-2-1-3-5-11/h1-10H
Standard InChI Key JNXPOQMTTAUBOY-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=NN(C=C2C=O)C3=C(C=C(C=C3)F)F
Canonical SMILES C1=CC=C(C=C1)C2=NN(C=C2C=O)C3=C(C=C(C=C3)F)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a pyrazole ring (a five-membered heterocycle with two adjacent nitrogen atoms) substituted at the 1-position with a 2,4-difluorophenyl group, at the 3-position with a phenyl group, and at the 4-position with a formyl (-CHO) group. The presence of fluorine atoms on the aromatic ring enhances electronegativity and metabolic stability, making it a candidate for drug discovery .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₆H₁₀F₂N₂O
Molecular Weight284.26 g/mol
CAS Number618098-74-1
IUPAC Name1-(2,4-difluorophenyl)-3-phenylpyrazole-4-carbaldehyde

Electronic and Steric Effects

The electron-withdrawing fluorine atoms at the 2- and 4-positions of the phenyl ring influence the compound’s reactivity. These substituents reduce electron density on the aromatic system, potentially enhancing interactions with biological targets such as enzymes or receptors . The aldehyde group at the 4-position serves as a reactive site for further chemical modifications, enabling the synthesis of derivatives for structure-activity relationship (SAR) studies.

Synthesis and Optimization

Conventional Synthesis Route

The compound is typically synthesized via cyclization of a hydrazone precursor using the Vilsmeier-Haack reaction. In this method, phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) act as cyclizing and formylating agents, respectively. A representative procedure involves:

  • Dissolving (E)-1-[1-(2,4-difluorophenyl)ethylidene]-2-phenylhydrazine in DMF at 0°C.

  • Slow addition of POCl₃, followed by refluxing for 6 hours.

  • Isolation of the product via recrystallization, yielding 1-(2,4-difluorophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde in ~90% purity .

Table 2: Synthesis Conditions Comparison

ParameterThis CompoundAnalogous Compound
ReagentsPOCl₃, DMFPOCl₃, DMF
Temperature0°C → Reflux0°C → Reflux
Reaction Time6 hours6 hours
Yield90%85–90%

Mechanistic Insights

The reaction proceeds via the formation of a Vilsmeier-Haack adduct, where POCl₃ and DMF generate an electrophilic chloroiminium intermediate. This intermediate facilitates cyclization and formylation of the hydrazone, yielding the pyrazole-aldehyde product. The use of excess DMF ensures high conversion rates, while controlled temperature prevents side reactions .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H-NMR: Signals at δ 10.1 ppm (aldehyde proton), δ 8.2–7.3 ppm (aromatic protons), and δ 6.9–6.7 ppm (difluorophenyl protons) confirm the structure .

  • ¹³C-NMR: Peaks at δ 190 ppm (aldehyde carbon), δ 150–110 ppm (aromatic carbons), and δ 105 ppm (pyrazole C-4) align with expected shifts .

High-Resolution Mass Spectrometry (HRMS)

The molecular ion peak at m/z 284.26 [M]⁺ matches the theoretical molecular weight. Fragmentation patterns include losses of CO (28 amu) and F₂ (38 amu), corroborating the aldehyde and difluorophenyl groups .

Table 3: Key Spectroscopic Data

TechniqueKey SignalsInterpretation
IR1680 cm⁻¹ (C=O stretch)Aldehyde group
¹H-NMRδ 10.1 (s, 1H)CHO proton
¹³C-NMRδ 190 (CHO)Aldehyde carbon

Biological Activities and Applications

Anti-Inflammatory Properties

Nagarapu et al. reported that 3-phenyl-N-[3-(4-phenylpiperazin-1-yl)propyl]-1H-pyrazole-5-carboxamide derivatives reduce carrageenan-induced edema by 75–78% . The aldehyde group in 1-(2,4-difluorophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde may similarly modulate cyclooxygenase (COX) pathways, warranting further investigation .

Anticancer Activity

Zheng et al. found that pyrazole-carbaldehyde hydrazones induce apoptosis in A549 lung cancer cells via caspase-3 activation . The electron-deficient difluorophenyl group in this compound could enhance DNA intercalation or kinase inhibition, positioning it as a candidate for oncology drug development .

Industrial and Material Science Applications

Pharmaceutical Intermediates

The aldehyde moiety enables conjugation with amines or hydrazines to produce Schiff bases or hydrazones, which are explored as anticonvulsants and antiviral agents .

Coordination Chemistry

The compound’s nitrogen and oxygen atoms allow it to act as a ligand for transition metals. Copper(II) complexes of similar pyrazole-aldehydes exhibit catalytic activity in oxidation reactions .

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